1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a prolinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(diphenylamino)benzene: A triazine derivative with similar structural features.
N,N,N′,N′-tetraphenyl-1,4-phenylenediamine: Another triazine-based compound with different substituents.
Uniqueness
1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide is unique due to its specific combination of phenylamino and prolinamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N7O |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(4,6-dianilino-1,3,5-triazin-2-yl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H27N7O/c1-19-14-16-22(17-15-19)28-24(35)23-13-8-18-34(23)27-32-25(29-20-9-4-2-5-10-20)31-26(33-27)30-21-11-6-3-7-12-21/h2-7,9-12,14-17,23H,8,13,18H2,1H3,(H,28,35)(H2,29,30,31,32,33) |
InChI Key |
YRTVNZUWJARNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.